molecular formula C46H46B2O9 B3105138 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one CAS No. 1522117-83-4

3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B3105138
CAS No.: 1522117-83-4
M. Wt: 764.5
InChI Key: UKXLQKOGCSYSOD-UHFFFAOYSA-N
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Description

Fluorescein bis(benzyl boronic ester) is a derivatized fluorescein compound used primarily as a fluorescent probe for detecting the production of hydrogen peroxide within cells. This compound is particularly useful in biological imaging due to its ability to increase intracellular fluorescence upon reacting with hydrogen peroxide .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of FBBBE is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling, immune response, and aging.

Mode of Action

FBBBE is used to detect the production of H2O2 by cells . It can be triggered by intracellular H2O2 and converted to fluorescein, resulting in an increase in intracellular fluorescence . This conversion allows for the detection and quantification of H2O2 production within cells.

Result of Action

The primary result of FBBBE’s action is the generation of a fluorescent signal that corresponds to the level of H2O2 within cells . This allows researchers to monitor H2O2 production in real-time, providing valuable insights into cellular processes and responses.

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar functional groups require careful handling. They may pose risks if ingested, inhaled, or come into contact with skin .

Future Directions

The future directions for this compound would depend on its intended use. Given the presence of boronic ester groups, it could potentially be used in the development of new synthetic methodologies or in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein bis(benzyl boronic ester) can be synthesized by attaching benzyl boronic ester groups to the fluorescein molecule. The synthetic route involves the reaction of fluorescein with benzyl boronic ester in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In an industrial setting, the preparation of Fluorescein bis(benzyl boronic ester) involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. This solution can be further diluted to the desired concentration for use in various applications .

Chemical Reactions Analysis

Properties

IUPAC Name

3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXLQKOGCSYSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46B2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Reactant of Route 3
Reactant of Route 3
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Reactant of Route 4
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Reactant of Route 5
Reactant of Route 5
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Reactant of Route 6
Reactant of Route 6
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

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